epsilon-Tert-butyloxycarbonyllysine
Description
Foundational Role within Amino Acid Protecting Group Chemistry
The synthesis of peptides with a defined sequence requires a strategic approach to manage the reactive functional groups of the constituent amino acids. springernature.comnih.gov Amino acids possess at least two reactive sites: an α-amino group and a α-carboxyl group. youtube.com To prevent unwanted side reactions, such as self-polymerization, chemists employ "protecting groups" to temporarily block one reactive site while another is engaged in forming a peptide bond. springernature.comnih.gov
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. ontosight.aicreative-peptides.com It is valued for its stability under various conditions and, crucially, for its susceptibility to removal under specific, mild acidic conditions, typically with trifluoroacetic acid (TFA). openaccesspub.orgcreative-peptides.commasterorganicchemistry.com This characteristic allows for its selective removal without disturbing other acid-labile parts of a peptide or other protecting groups, a concept known as orthogonality. masterorganicchemistry.com The use of carbamates, like the Boc group, is a popular strategy for amine protection because they render the nitrogen non-nucleophilic and can be easily installed and removed. masterorganicchemistry.com
Strategic Importance of ε-Amino Group Protection in Peptide and Protein Synthesis
Lysine (B10760008) is unique among the standard amino acids for having two amino groups: the α-amino group involved in forming the peptide backbone and a nucleophilic ε-amino group on its side chain. openaccesspub.orgcreative-peptides.com This ε-amino group is highly reactive and, if left unprotected during peptide synthesis, can lead to the formation of branched peptides or other undesired side products. peptide.com Therefore, its protection is mandatory to ensure the correct linear sequence of the peptide chain. openaccesspub.orgspringernature.com
Evolution of ε-N-Tert-butyloxycarbonyllysine as a Key Synthetic Scaffold
The compound Nα-Fmoc-Nε-Boc-L-lysine, or Fmoc-Lys(Boc)-OH, has become one of the most widely used and indispensable building blocks in modern solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy. openaccesspub.orgpeptide.comnih.gov Its utility lies in the orthogonal nature of the Fmoc and Boc protecting groups, which can be removed under distinct basic and acidic conditions, respectively. masterorganicchemistry.comfiveable.me This allows for the precise and sequential construction of complex peptide chains. chemimpex.com
The stability of the Boc group on the lysine side chain prevents unwanted reactions during chain elongation. chemimpex.com Furthermore, the use of Fmoc-Lys(Boc)-OH allows for the synthesis of peptides with specific modifications. For instance, it is possible to incorporate this protected lysine into a growing peptide chain, and it will remain inert until the final acid cleavage step. peptide.com This building block is also foundational for creating more complex derivatives, such as those used to study post-translational modifications like glycation or methylation. nih.govchemicalbook.com Researchers have developed methods to create derivatives like Fmoc-Lys(Boc)(Me)-OH for synthesizing peptides with site-specific lysine methylation, which is crucial for epigenetic studies. chemicalbook.com The reliability and versatility of Fmoc-Lys(Boc)-OH have solidified its status as a fundamental scaffold in the synthesis of therapeutic peptides, peptide-based vaccines, and various tools for chemical biology research. chemimpex.com
Data Tables
Table 1: Comparison of Common Protecting Groups in Peptide Synthesis This table outlines the properties of protecting groups frequently used in conjunction with or as alternatives to the Boc group for lysine protection.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Common Use |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA, HF) creative-peptides.compeptide.com | Stable to base, catalytic hydrogenation creative-peptides.com | α-Amino protection (Boc-SPPS), Lys side-chain (Fmoc-SPPS) creative-peptides.compeptide.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.com | Stable to acid peptide.com | α-Amino protection (Fmoc-SPPS) creative-peptides.com |
| Benzyloxycarbonyl | Z (or Cbz) | Catalytic Hydrogenation, HBr/AcOH creative-peptides.comfiveable.me | Stable to mild acid/base fiveable.me | Lys side-chain (Boc-SPPS) peptide.com |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF iris-biotech.deiris-biotech.de | Stable to acid and base (TFA, piperidine) iris-biotech.de | Orthogonal Lys side-chain protection for on-resin modification iris-biotech.de |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst and nucleophilic scavenger peptide.com | Stable to acid and base peptide.com | Orthogonal protection for on-resin cyclization or branching peptide.com |
Table 2: Key Lysine Derivatives in Peptide Synthesis This table highlights the structures and primary applications of key lysine derivatives discussed in the context of peptide synthesis.
| Compound Name | Common Abbreviation | Structure | Primary Application |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | Fmoc on α-amino, Boc on ε-amino | Standard building block for incorporating lysine in Fmoc-SPPS. openaccesspub.orgpeptide.com |
| Nα-Boc-Nε-Z-L-lysine | Boc-Lys(Z)-OH | Boc on α-amino, Z on ε-amino | Building block for incorporating lysine in Boc-SPPS. fiveable.me |
| Nα-Boc-Nε-Fmoc-L-lysine | Boc-Lys(Fmoc)-OH | Boc on α-amino, Fmoc on ε-amino | Used for selective deprotection and modification of the lysine side chain on-resin. peptide.compeptide.com |
| Nα-Fmoc-Nε-Dde-L-lysine | Fmoc-Lys(Dde)-OH | Fmoc on α-amino, Dde on ε-amino | Allows for selective on-resin modification of the lysine side chain (e.g., labeling, branching). iris-biotech.de |
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2S)-2,6-diamino-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |
InChI |
InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)8(13)6-4-5-7(12)9(14)15/h7-8H,4-6,12-13H2,1-3H3,(H,14,15)/t7-,8?/m0/s1 |
InChI Key |
ANSLKGPHBYYQIM-JAMMHHFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C(CCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCC(C(=O)O)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for ε N Tert Butyloxycarbonyllysine and Its Derivatives
Solution-Phase Synthetic Protocols and Optimization
The synthesis of ε-N-Boc-lysine in solution is a well-established yet continually optimized process. A common approach involves the regioselective protection of the ε-amino group of lysine (B10760008). This can be achieved through various methods, including the use of a copper complex to temporarily shield the α-amino and carboxyl groups, allowing for the specific reaction of the ε-amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. pharm.or.jp Subsequent removal of the copper yields the desired Nε-Boc-L-lysine. pharm.or.jp
Optimization of this process focuses on improving yield, purity, and scalability while minimizing side reactions. For instance, one-pot procedures have been developed to streamline the synthesis. pharm.or.jp Another approach utilizes benzotriazole (B28993) and dimethylaminopyridine to facilitate the reaction between di-t-butyl dicarbonate and lysine at a controlled pH. google.com This method allows for the preparation of H-Lys(Boc)-OH, which can be further purified via ion exchange chromatography. google.com The synthesis of fully protected lysine derivatives, such as Boc-Lys(Boc)-OH, can also be achieved in solution by reacting lysine hydrochloride with Boc anhydride (B1165640) in a dioxane/water mixture under basic conditions. rsc.orgchemicalbook.com
Table 1: Comparison of Solution-Phase Synthesis Methods for Boc-Lysine Derivatives
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Copper Complex | CuSO₄·5H₂O, (Boc)₂O | Good regioselectivity | Requires copper removal step, potential for impurities | pharm.or.jp |
| Benzotriazole-mediated | (Boc)₂O, Benzotriazole, DMAP | High yield, controlled reaction | Requires careful pH control | google.com |
| One-Pot Dioxane/Water | (Boc)₂O, NaOH | Simple procedure | May require extensive purification | rsc.orgchemicalbook.com |
Solid-Phase Synthesis Applications and Methodological Advancements
The use of Boc-protected lysine has been a cornerstone of solid-phase peptide synthesis (SPPS) since its early development by Bruce Merrifield. peptide.com In classical Boc-SPPS, the Nα-amino group is temporarily protected with a Boc group, which is removed by treatment with trifluoroacetic acid (TFA). peptide.combeilstein-journals.org The side chains of trifunctional amino acids, including the ε-amino group of lysine, are typically protected with more acid-stable groups like benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z). peptide.combeilstein-journals.org
Integration into Automated Solid-Phase Peptide Synthesis Cycles
The Fmoc/tBu strategy is now more commonly used in automated SPPS. beilstein-journals.org In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while the ε-amino group of lysine is protected by the acid-labile Boc group. nbinno.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Boc-protected lysine side chain. beilstein-journals.orgnbinno.com Automated synthesizers facilitate the repetitive cycles of deprotection, coupling, and washing, significantly increasing the efficiency of peptide production. beilstein-journals.org Recent advancements in microwave-assisted SPPS have further accelerated this process. peptidetherapeutics.org
Convergent and Divergent Approaches for Complex ε-N-Lysine Conjugates
The synthesis of complex molecules containing lysine often employs either convergent or divergent strategies. In a convergent synthesis, smaller, pre-synthesized fragments are combined to form the final product. researchgate.net A divergent approach, on the other hand, starts with a central core molecule and builds outwards, adding successive layers or branches. nih.gov
Site-Selective Chemical Derivatization of ε-Amino Functionality
The ε-amino group of lysine is a versatile site for chemical modification. nbinno.com Using orthogonally protected lysine derivatives like Nα-Fmoc-Nε-Boc-L-lysine, the ε-amino group can be selectively deprotected and functionalized. nbinno.com This allows for the attachment of a wide range of molecules, including:
Fluorescent dyes: For imaging and tracking purposes. iris-biotech.de
Cytotoxic drugs: To create antibody-drug conjugates (ADCs) for targeted cancer therapy. nbinno.com
PEG chains (PEGylation): To improve the pharmacokinetic properties of therapeutic peptides. nbinno.com
Glycans: To synthesize glycoproteins. nih.gov
Reductive amination is another method for the site-selective modification of the lysine ε-amino group, where an aldehyde condenses with the amine to form an imine that is subsequently reduced. nih.gov
Synthesis of Methylated and Other Alkylated ε-N-Lysine Analogues
The synthesis of methylated and other alkylated lysine derivatives is of significant interest, particularly in the study of histone modifications and epigenetics. chemicalbook.com Building blocks such as Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine can be conveniently prepared and incorporated into peptides using SPPS. nih.govnih.gov These modified lysines can alter the biological activity and stability of peptides, for example, by making them resistant to enzymatic degradation by trypsin and lysyl endopeptidase. chemicalbook.comnih.gov
The synthesis of these analogues often involves the use of key intermediates like L-2-amino-6-bromohexanoic acid derivatives, which can be modified at the ε-position. nih.gov One-pot reaction sequences have been developed for the concise preparation of these building blocks, for example, through consecutive reductive benzylation and methylation, followed by debenzylation and Boc protection. nih.gov
Chemo- and Regioselective Functionalization of ε-N-Tert-butyloxycarbonyllysine
The selective modification of ε-N-tert-butyloxycarbonyllysine (H-Lys(Boc)-OH) is a cornerstone of modern peptide chemistry and the synthesis of complex biomolecules. The presence of the Boc protecting group on the ε-amino group allows for the regioselective functionalization of the α-amino group and the carboxyl group. This strategic protection enables the introduction of a wide array of functionalities, including peptide bonds, alkyl chains, and other reporter or functional groups, in a controlled manner. The ability to selectively react at one functional site while the other remains protected is crucial for the construction of well-defined molecular architectures.
Methodologies for the chemo- and regioselective functionalization of H-Lys(Boc)-OH and its derivatives can be broadly categorized into modifications at the α-amino group and the carboxyl group.
Functionalization at the α-Amino Group
The α-amino group of H-Lys(Boc)-OH is a primary site for modification, most commonly through acylation and alkylation reactions. These reactions are fundamental to peptide synthesis and the creation of lysine-based derivatives with tailored properties.
Nα-Acylation: The formation of an amide bond at the α-amino group is the most prevalent transformation. This is typically achieved through coupling with a carboxylic acid, often an N-protected amino acid, using a variety of activating reagents. These reactions are central to solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The choice of coupling reagent and conditions is critical to ensure high yields and prevent side reactions, such as racemization. For instance, the coupling of an N-Fmoc protected lysine residue to an Nα-alkylated lysine aminoester has been efficiently achieved using HATU as the coupling agent, which is known to be effective for sterically hindered secondary amines, yielding the dipeptide in 83% yield. rsc.org Another example involves the synthesis of a glycated building block where a purified Fmoc-Lys(Glc/Man)-OH was reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of diisopropylethylamine (DIPEA) to protect the ε-amino group, affording the desired product in a 36% yield. nih.gov
Interactive Data Table: Nα-Acylation of ε-N-Tert-butyloxycarbonyllysine and its Derivatives
| Starting Material | Acylating Agent/Coupling Partner | Coupling Reagent/Conditions | Product | Yield (%) | Reference |
| Nα-alkylated lysine aminoester | Fmoc-Lys(Alloc)-OH | HATU, DIPEA, CH₂Cl₂ | Dipeptide | 83 | rsc.org |
| Fmoc-Lys(Glc/Man)-OH | Boc₂O | DIPEA, DMF | Fmoc-Lys(Glc,Boc)-OH | 36 | nih.gov |
Nα-Alkylation: The introduction of alkyl groups at the α-amino position of lysine derivatives can be achieved through various methods, including reductive amination and nucleophilic substitution. One strategy involves the protection of the α-amino group as a sulfonamide, followed by alkylation under Mitsunobu conditions. For example, an Nε-Alloc protected lysine methyl ester was first converted to a 2-nitrobenzenesulfonamide (B48108) in 91% yield. rsc.org This intermediate was then alkylated, and subsequent removal of the nosyl group afforded the Nα-alkylated product. rsc.org A general method for Nα-alkylation of Nα-Boc-protected amino acids involves the use of a hindered alkoxide base like potassium tert-butoxide (KOtBu) and an alkyl halide. google.com
Interactive Data Table: Nα-Alkylation of ε-N-Tert-butyloxycarbonyllysine Derivatives
| Starting Material | Alkylating Agent/Reagents | Conditions | Product | Yield (%) | Reference |
| Nε-Alloc protected lysine methyl ester | 2-nitrobenzenesulfonyl chloride, Et₃N | CH₂Cl₂ | 2-nitrobenzenesulfonamide intermediate | 91 | rsc.org |
| Nα-Boc-L-phenylalanine | Methyl iodide, KOtBu | THF, -20 °C | Nα-Boc-Nα-methyl-L-phenylalanine | Not specified | google.com |
Functionalization at the Carboxyl Group
The carboxyl group of H-Lys(Boc)-OH can be selectively modified, primarily through esterification. This is a key step in preparing lysine derivatives for subsequent peptide coupling reactions or for the synthesis of ester-based compounds.
Carboxyl Esterification: Fischer esterification is a common method for converting the carboxylic acid to an ester. This acid-catalyzed reaction is typically performed using an excess of the alcohol to drive the equilibrium towards the product. For instance, the esterification of L-lysine hydrochloride with ethanol, catalyzed by hydrochloric acid, has been studied under various conditions. The yield of the corresponding ethyl ester was found to be dependent on the initial concentration of lysine and the volume fraction of ethanol, with yields reaching up to 74% under optimized conditions. nih.gov While this example uses unprotected lysine, the principle is directly applicable to H-Lys(Boc)-OH.
Interactive Data Table: Carboxyl Group Esterification of Lysine
| Starting Material | Alcohol/Reagent | Conditions | Product | Yield (%) | Reference |
| L-lysine hydrochloride | Ethanol, HCl | Reflux | L-lysine ethyl ester | up to 74 | nih.gov |
The strategic and selective functionalization of ε-N-tert-butyloxycarbonyllysine at its α-amino and carboxyl termini is a powerful tool in synthetic chemistry. The methodologies described here, supported by the detailed research findings, provide a robust framework for the design and synthesis of a diverse range of complex peptides and lysine-based derivatives.
Strategic Applications of ε N Tert Butyloxycarbonyllysine in Peptide and Protein Engineering
Rational Design and Synthesis of Complex Peptides
The rational design and synthesis of complex peptides are significantly enabled by the use of protected amino acids like Boc-lysine. nih.gov In the context of solid-phase peptide synthesis (SPPS), the alpha-amino group of the incoming amino acid is typically protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base. nbinno.com The side chains of reactive amino acids, such as the ε-amino group of lysine (B10760008), require a more robust protecting group to prevent unwanted side reactions during peptide elongation. The Boc group serves this purpose admirably, remaining intact during the Fmoc deprotection steps and subsequent amino acid couplings. nbinno.com
Incorporation of Post-Translational Modification Mimics in Peptide Chains
Post-translational modifications (PTMs) are crucial for regulating protein function, and the ability to synthesize peptides containing mimics of these modifications is a powerful tool in chemical biology. rsc.org Boc-lysine is instrumental in the synthesis of peptides that mimic PTMs such as acetylation, methylation, and ubiquitination. rsc.orgnih.gov By protecting the ε-amino group with Boc, chemists can selectively deprotect and modify this site to introduce mimics of natural PTMs. For example, after the peptide chain is assembled, the Boc group on a specific lysine residue can be removed, and the now-free ε-amino group can be acetylated to mimic lysine acetylation. This approach allows for the creation of homogeneously modified peptides for use in functional studies. researchgate.net
The table below summarizes key PTMs involving the lysine side chain and how Boc-lysine facilitates the synthesis of their mimics.
| Post-Translational Modification | Mimic Synthesis Strategy with Boc-Lysine |
| Acetylation | After peptide synthesis, the Boc group is selectively removed, and the ε-amino group is acetylated. |
| Methylation | Following selective Boc deprotection, the ε-amino group can be mono-, di-, or tri-methylated. |
| Ubiquitination | The Boc-protected lysine provides a handle for the attachment of ubiquitin or ubiquitin-like domains. |
Engineering of Cyclic Peptides and Peptide Conjugates via ε-N-Lysine Side Chain
The ε-amino group of lysine, once deprotected from its Boc-protected state, serves as a versatile anchor point for peptide cyclization and conjugation. openaccesspub.org Cyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. nih.gov A common strategy for creating cyclic peptides involves the formation of an amide bond between the N-terminus and the lysine side chain or between the C-terminus and the lysine side chain. The use of Boc-lysine during synthesis ensures that the ε-amino group is available for this cyclization step after the linear peptide has been assembled. researchgate.net Similarly, for peptide conjugates, the deprotected lysine side chain can be used to attach various molecules, including fluorophores, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains. nbinno.com
Development of Biologically Active Peptide and Peptidomimetic Libraries
The creation of peptide and peptidomimetic libraries is a powerful approach for discovering new biologically active molecules. nih.gov Boc-lysine plays a crucial role in the synthesis of these libraries, particularly when modifications at the lysine side chain are desired. By incorporating Boc-lysine into the peptide sequences within a library, it becomes possible to perform a wide range of chemical modifications on the lysine side chains after the initial synthesis. This allows for the generation of a diverse set of molecules from a single peptide backbone, increasing the chances of identifying a compound with the desired biological activity. nih.gov
Protein Chemical Biology and Bioconjugation
The principles of using Boc-lysine in peptide synthesis extend to the more complex realm of protein chemical biology and bioconjugation. researchgate.net The ability to selectively modify proteins at specific sites is essential for understanding their function and for developing new protein-based therapeutics and diagnostics. rsc.org
Development of Activity-Based Probes for Enzymatic Systems
Activity-based probes (ABPs) are small molecules that covalently bind to the active form of an enzyme, allowing for the visualization and quantification of enzyme activity. nih.gov The design of ABPs often involves a reactive "warhead" that targets the enzyme's active site, a linker, and a reporter tag. Boc-lysine can be incorporated into the peptide-based recognition element of an ABP. The Boc-protected lysine can serve as an attachment point for the reporter tag or other functionalities after the probe has been synthesized. This modular approach allows for the creation of a variety of ABPs with different properties.
Site-Specific Protein Labeling and Modification for Functional Studies
Site-specific protein labeling is a powerful technique for studying protein function. nih.gov While the random labeling of lysine residues on a protein's surface is a common method, it often leads to heterogeneous products. coledeforest.com The use of Boc-protected lysine in combination with genetic code expansion techniques allows for the incorporation of a lysine residue with a protected side chain at a specific site in a protein. nih.gov Following protein expression and purification, the Boc group can be removed, revealing a uniquely reactive amino group at a defined position. This group can then be selectively labeled with a probe, tag, or other molecule, enabling precise functional studies. researchgate.netnih.gov
The following table outlines the steps for site-specific protein labeling using Boc-lysine.
| Step | Description |
| 1. Genetic Code Expansion | An engineered tRNA/tRNA synthetase pair is used to incorporate Boc-lysine into a protein at a specific site during translation. nih.gov |
| 2. Protein Expression and Purification | The protein containing the Boc-protected lysine is expressed in a host organism and then purified. |
| 3. Deprotection | The Boc group is removed from the lysine side chain using acidic conditions, exposing the ε-amino group. |
| 4. Site-Specific Labeling | The now-free and uniquely reactive ε-amino group is labeled with a molecule of interest. nih.gov |
Genetic Code Expansion Technologies for Unnatural Amino Acid Incorporation
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy for protein and peptide engineering. This is achieved through the utilization of genetic code expansion technologies, which repurpose codons, typically stop codons like UAG (amber), to encode for a UAA. This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to be independent of the host's native translational machinery. The engineered synthetase specifically recognizes the UAA and attaches it to its cognate tRNA, which then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain at the designated codon. capes.gov.br This methodology allows for the introduction of novel chemical functionalities into proteins, thereby expanding their structural and functional diversity.
Engineered Aminoacyl-tRNA Synthetases for ε-N-Tert-butyloxycarbonyllysine Incorporation
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven to be a versatile enzyme for the incorporation of various lysine derivatives, including ε-N-tert-butyloxycarbonyllysine (Boc-lysine). nih.govplos.org The wild-type PylRS from Methanosarcina mazei can recognize and activate a number of lysine analogs, which is attributed to the plasticity of its active site. nih.gov The efficiency of Boc-lysine incorporation using wild-type PylRS is often considered a benchmark for the performance of other unnatural amino acid incorporation systems. plos.org
Table 1: Examples of Engineered PylRS Mutations for Lysine Derivative Incorporation
| Synthetase/System | Mutation(s) | Target UAA | Reported Improvement |
| M. mazei PylRS | Y384F | Boc-lysine, Aloc-lysine | Higher in vitro and in vivo activity |
| M. mazei PylRS | Y306A / Y384F | AzZLys (Boc-lysine analog) | Enabled large-scale protein preparation (>10 mg/L) |
| M. mazei PylRS System | Use of Boc-lysine methyl ester | Boc-lysine | 2-5 fold increase in protein yield |
Note: This table provides examples of mutations and system modifications that have been shown to improve the incorporation of Boc-lysine or its analogs. The specific efficiencies can vary depending on the protein context and experimental conditions.
Elucidation of Protein Structure-Function Relationships via Site-Directed Mutagenesis
Site-directed mutagenesis is a cornerstone technique in molecular biology that allows for the precise alteration of an amino acid sequence to investigate its role in protein structure and function. nih.gov By substituting a natural amino acid with an unnatural one like ε-N-tert-butyloxycarbonyllysine, researchers can introduce unique chemical properties at specific positions within a protein. The bulky tert-butyloxycarbonyl (Boc) protecting group on the lysine side chain can be used to probe steric constraints within a protein's active site or at protein-protein interfaces.
While specific published studies detailing the use of ε-N-tert-butyloxycarbonyllysine to elucidate a protein's structure-function relationship are not abundant in the readily available literature, the principle remains a powerful application. The introduction of this bulky, protected amino acid can disrupt or alter specific interactions, and the subsequent analysis of the protein's function, or lack thereof, can provide valuable insights. For example, incorporating Boc-lysine at a suspected binding interface could sterically hinder protein-protein interactions, thereby confirming the importance of that specific residue in the interaction. The Boc group can also be removed under specific conditions, allowing for a "caged" lysine approach to study protein function with temporal control.
Advanced Polymeric and Supramolecular Architectures
ε-N-Tert-butyloxycarbonyllysine is a key monomer in the synthesis of advanced polymeric and supramolecular structures. Its dual-protected nature, with the α-amino group available for polymerization and the ε-amino group protected by the Boc group, allows for the construction of well-defined, complex architectures such as dendrimers and hyperbranched polymers.
Synthesis of Lysine-Based Dendrimers and Hyperbranched Polymers
Lysine-based dendrimers are highly branched, monodisperse macromolecules with a defined number of peripheral functional groups. frontiersin.org The synthesis of these dendrimers often employs a divergent or convergent approach using Boc-protected lysine as a building block. researchgate.net In the divergent method, the dendrimer is grown outwards from a central core by the stepwise addition of Boc-Lys(Boc)-OH, where both the α- and ε-amino groups are protected. frontiersin.org After each generation of growth, the Boc groups are removed to expose the primary amines for the next round of coupling.
Table 2: Synthesis of Boc-Protected Lysine Dendrimers
| Dendrimer Generation | Building Block | Coupling Reagent | Deprotection | Typical Yield |
| G1 | Boc-Lys(Boc)-OH | HBTU/NMM | TFA/DCM | ~85% |
| G2 | Boc-Lys(Boc)-OH | HBTU/NMM | TFA/DCM | ~88% |
| G3 | Boc-Lys(Boc)-OH | HBTU/NMM | TFA/DCM | ~86% |
| G4 | Boc-Lys(Boc)-OH | HBTU/NMM | TFA/DCM | ~48-95% |
Data synthesized from multiple sources describing solid-phase synthesis of lysine dendrimers. semanticscholar.org Yields can vary based on specific reaction conditions and purification methods.
The precise control over the number of terminal groups makes these dendrimers ideal scaffolds for various applications, including drug and gene delivery. Hyperbranched polylysine, which has a more random branched structure, can also be synthesized, offering a more cost-effective alternative to perfect dendrimers while still providing a high density of functional groups. nih.gov
Ring-Opening Polymerization of ε-N-Tert-butyloxycarbonyllysine N-Carboxyanhydrides
The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a widely used method for the synthesis of high molecular weight polypeptides. illinois.edu The ROP of ε-N-tert-butyloxycarbonyl-L-lysine-N-carboxyanhydride (Boc-Lys-NCA) allows for the production of poly(Boc-lysine), a precursor to poly-L-lysine. The polymerization can be initiated by various nucleophiles, and the choice of initiator and reaction conditions can influence the molecular weight and polydispersity of the resulting polymer. capes.gov.br While the polymerization of NCAs can sometimes be complicated by side reactions, controlled polymerization techniques have been developed to yield well-defined polypeptides with narrow molecular weight distributions (low polydispersity index, PDI). illinois.edu
Table 3: Representative Molecular Weight Data for Polypeptides from NCA Polymerization
| Monomer | Initiator | [M]/[I] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| Z-L-lysine NCA | Diethylamine | 20 | 4,200 | 1.15 |
| Z-L-lysine NCA | Hexylamine | 20 | 3,100 | 1.10 |
| γ-benzyl-L-glutamate NCA | Aniline/Fmes2BF | 50 | 10,500 | 1.12 |
| ε-TFA-lysine-NCA | Tertiary Amine | 50 | 12,000 | <1.2 |
This table presents representative data for the ROP of protected lysine and glutamate (B1630785) NCAs to illustrate the achievable control over molecular weight and polydispersity. Specific values for Boc-Lys-NCA may vary. Data synthesized from multiple sources. capes.gov.brresearchgate.netrsc.org
The resulting poly(Boc-lysine) can be deprotected to yield poly-L-lysine, a cationic polypeptide with numerous applications.
Biocompatible Functionalization of Poly-L-Lysine Platforms
Poly-L-lysine (PLL) is a widely studied cationic polymer for biomedical applications due to its biodegradability and the presence of primary amine groups that can be easily functionalized. plos.orgnih.gov However, the high cationic charge density of unmodified PLL can lead to cytotoxicity. The functionalization of PLL is therefore crucial to enhance its biocompatibility. rsc.org
One common strategy is the modification of the lysine side chains. While direct functionalization of PLL is common, the use of ε-N-tert-butyloxycarbonyllysine during the synthesis of PLL-based copolymers allows for the introduction of specific functionalities at defined positions. After polymerization, the Boc groups can be removed to expose the ε-amino groups for further modification. For example, these amines can be conjugated with biocompatible polymers like polyethylene glycol (PEG) to shield the cationic charge and reduce toxicity. They can also be used to attach targeting ligands, drugs, or imaging agents. nih.govsigmaaldrich.comresearchgate.net The resulting functionalized PLL platforms have shown promise as non-viral vectors for gene delivery, as coatings for medical implants to improve biocompatibility and confer antibacterial properties, and as scaffolds for tissue engineering. nih.govrsc.org
Mechanistic Investigations and Process Control in ε N Tert Butyloxycarbonyllysine Chemistry
Kinetics and Thermodynamics of Protecting Group Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group from the ε-amino group of a lysine (B10760008) residue is a critical step in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). This deprotection is an acid-catalyzed process governed by specific kinetic and thermodynamic principles. The reaction proceeds via an E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the bond between the tert-butyl group and the oxygen atom to form a stable tert-butyl cation. This cation is then neutralized by eliminating a proton to form isobutene, or it can be trapped by nucleophilic scavengers. The carbamic acid intermediate that is formed subsequently decomposes to release the free amine, carbon dioxide, and the tert-butyl cation.
Several factors influence the kinetics of Boc deprotection:
Acid Strength and Concentration : Stronger acids and higher concentrations accelerate the rate of cleavage. The choice of acid can be tailored to the stability of other protecting groups on the peptide.
Temperature : While often performed at room temperature, slight variations in temperature can affect the reaction rate.
Scavengers : The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine. To prevent these side reactions, scavengers such as triisopropylsilane (B1312306) (TIS) or 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) are added to the cleavage cocktail. kohan.com.tw These scavengers efficiently trap the tert-butyl cation.
The table below summarizes common reagents and their roles in the deprotection of Boc-lysine.
| Reagent | Role in Deprotection | Typical Concentration |
| Trifluoroacetic acid (TFA) | Acid catalyst for cleavage | 25-95% in DCM or neat |
| Dichloromethane (DCM) | Solvent | Varies to achieve desired TFA concentration |
| Triisopropylsilane (TIS) | Scavenger (traps tert-butyl cations) | 1-5% |
| Water (H₂O) | Scavenger | 1-5% |
| 3,6-dioxa-1,8-octanedithiol (DODT) | Scavenger | 2.5% kohan.com.tw |
Orthogonal Deprotection Strategies and Their Chemical Basis
In the synthesis of complex peptides or modified proteins, it is often necessary to deprotect one functional group while others remain intact. This requires an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting each other. The Boc group, being acid-labile, is a key component of many such strategies.
The most classic orthogonal pairing in peptide synthesis is the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the acid-labile Boc group for side-chain protection, including that of lysine. organic-chemistry.org In this scheme, the Fmoc group is removed at each step of peptide elongation using a mild base like piperidine, while the Boc group on the lysine side chain remains stable. organic-chemistry.org The Boc group is only removed during the final cleavage from the solid support using a strong acid like TFA. kohan.com.tw
Beyond the Fmoc/Boc strategy, other protecting groups are used for the lysine side chain that are orthogonal to both Fmoc and other acid-labile side-chain protecting groups (like tert-butyl ethers and esters). This allows for selective modification of a specific lysine residue's side chain while the peptide is still on the solid support and other residues remain protected. The chemical basis for their orthogonality lies in their unique cleavage conditions.
The following table details common lysine protecting groups that are orthogonal to the Boc group.
| Protecting Group | Abbreviation | Deprotection Conditions | Chemical Basis of Cleavage |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM. kohan.com.tw | Palladium-catalyzed π-allyl complex formation and subsequent nucleophilic trapping. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% hydrazine (B178648) in dimethylformamide (DMF). kohan.com.twsigmaaldrich.com | Nucleophilic attack by hydrazine on the vinylic system, leading to cleavage. |
| Monomethoxytrityl | Mmt | Dilute TFA (1-2%) in DCM, often with scavengers like TIS. kohan.com.twsigmaaldrich.com | High acid lability due to the stability of the Mmt cation; cleaved under much milder acidic conditions than Boc. |
These strategies enable the synthesis of branched peptides, cyclic peptides, and peptides with site-specific labels or conjugations. kohan.com.tw For example, after assembling a peptide chain using Fmoc chemistry with a Lys(ivDde) residue, the N-terminus can be protected with a Boc group, followed by the selective removal of the ivDde group with hydrazine to expose the ε-amino group for modification. sigmaaldrich.com
Understanding Reactivity Profiles for Selective ε-N-Lysine Modifications
The lysine residue possesses two primary amine groups: the α-amino group at the peptide backbone and the ε-amino group on the side chain. These two amines exhibit different nucleophilic reactivities, which can be exploited for selective modifications. The pKa of the N-terminal α-amino group is typically in the range of 7.6-8.0, while the pKa of the ε-amino group is around 10.0-10.5. This difference means that under slightly acidic to neutral pH conditions, the N-terminal amine is more deprotonated and thus more nucleophilic than the side-chain amine. This inherent difference in reactivity can, in principle, be used for selective N-terminal modification.
However, for robust and highly selective modifications, especially at the ε-amino position, chemical protection is the preferred method. By protecting the ε-amino group with a Boc group, its nucleophilicity is completely masked. This ensures that any subsequent modification reaction, such as acylation or alkylation, occurs exclusively at other unprotected sites, most commonly the N-terminal α-amino group.
The reactivity of a specific lysine residue within a protein is not uniform and is significantly influenced by its local microenvironment. nih.gov Factors such as solvent accessibility, proximity to charged or bulky residues, and local secondary structure can alter the pKa of the ε-amino group, making it either more or less reactive than other lysine residues on the protein surface. For instance, a lysine residue in a negatively charged local environment may have a lower pKa and thus be more reactive. This variability presents a challenge for the site-selective modification of proteins. nih.gov Protecting specific lysine residues with a Boc group during synthesis is a key strategy to overcome this and direct modifications to a predetermined site.
Enzymatic Catalysis and Bioconjugation Mechanisms involving Lysine Residues
Enzymatic methods offer a powerful approach for the site-selective modification of proteins and peptides under mild, physiological conditions. nih.gov Several enzymes recognize and modify lysine residues with high specificity, providing an alternative to purely chemical strategies. While ε-N-Boc-lysine itself is not a direct substrate for these enzymes due to the protected amine, it is a crucial building block in the synthesis of peptides that are later subjected to enzymatic modification after Boc deprotection. researchgate.net
Two prominent enzymes used for lysine-targeted bioconjugation are transglutaminases and sortases.
Microbial Transglutaminase (mTG) : This enzyme catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, releasing ammonia (B1221849) in the process. nih.gov The reaction proceeds through a thioester intermediate with a cysteine residue in the enzyme's active site. By incorporating a specific glutamine-containing recognition tag into a protein, mTG can be used to site-specifically conjugate a payload containing a primary amine (like a deprotected lysine side chain on another molecule) to that protein. nih.gov
Sortase A (SrtA) : Hailing from Staphylococcus aureus, SrtA recognizes a specific peptide sequence (LPXTG) and cleaves the peptide bond between threonine and glycine. This cleavage forms a thioester intermediate with the enzyme's active site cysteine. This intermediate can then be resolved by a nucleophile, typically an N-terminal glycine, but can also be adapted for reactions with the ε-amino group of lysine on a separate molecule to form a new peptide bond. nih.gov
Another class of enzymes, the lysyl oxidases (LOX) , catalyze the oxidative deamination of the ε-amino group of lysine residues to form a reactive aldehyde. nih.gov This post-translational modification is crucial in the cross-linking of collagen and elastin. nih.gov This enzymatic transformation of the lysine side chain can also be harnessed for bioconjugation by targeting the resulting aldehyde group with specific chemical probes.
The use of ε-N-Boc-lysine in synthesis allows for the precise placement of the lysine residue that will later serve as the handle for these enzymatic modifications. After the peptide or protein is synthesized and folded, the Boc group is removed, revealing the ε-amino group at the desired location for the enzyme to act upon.
Frontiers in ε N Tert Butyloxycarbonyllysine Research and Emerging Paradigms
High-Throughput Synthesis and Combinatorial Library Generation
The advent of high-throughput synthesis and combinatorial chemistry has revolutionized the landscape of drug discovery and materials science, enabling the rapid generation and screening of vast numbers of compounds. nih.govxtalks.com The core of these technologies often relies on solid-phase peptide synthesis (SPPS), a method where ε-N-tert-butyloxycarbonyllysine is a key component. nih.govnih.gov
In the context of combinatorial library generation, ε-N-tert-butyloxycarbonyllysine serves as a critical building block. nih.gov During solid-phase synthesis, the Boc group on the lysine (B10760008) side chain prevents the ε-amino group from participating in unwanted side reactions during peptide chain elongation. nih.govadvancedchemtech.com This ensures the regioselective formation of the peptide bond at the α-amino group. The use of automated parallel peptide synthesizers allows for the simultaneous creation of hundreds to thousands of unique peptide sequences, many of which can incorporate ε-N-tert-butyloxycarbonyllysine at specific positions. xtalks.com
The "tea-bag" and microreactor technologies are prominent examples of high-throughput synthesis methods where resins functionalized with amino acids, including Boc-protected lysine, are segregated into individual permeable packets or wells. nih.gov This allows for a "mix and split" synthesis approach, where a large number of different peptides can be constructed simultaneously. imperial.ac.uk Once the desired peptide library is synthesized, the Boc protecting groups are typically removed during the final cleavage of the peptides from the solid support, yielding a diverse collection of molecules for screening in various biological assays. nih.gov The ability to generate these extensive libraries is crucial for identifying novel therapeutic leads, mapping protein-protein interactions, and discovering new materials with desired properties. nih.govimperial.ac.uk
Radiopharmaceutical Design and Technetium-Binding Peptide Synthesis
The development of targeted radiopharmaceuticals for diagnostic imaging and therapy is a rapidly advancing field in medicine. nih.govexplorationpub.com Peptides labeled with radionuclides like technetium-99m (99mTc) are particularly valuable due to their ability to specifically bind to receptors overexpressed on cancer cells. nih.govnih.gov The synthesis of these radiolabeled peptides often leverages ε-N-tert-butyloxycarbonyllysine to introduce a chelating agent at a specific site within the peptide sequence. researchgate.net
A common strategy involves modifying the ε-amino group of lysine with a bifunctional chelator capable of securely binding 99mTc. To achieve this site-specific modification, the α-amino group of lysine is protected (often with an Fmoc group), while the ε-amino group is linked to the chelator, which itself may have protecting groups like Boc. researchgate.net This derivative can then be incorporated into a peptide chain using standard solid-phase peptide synthesis. google.com The Boc protecting group on the chelator or other amino acid side chains prevents interference during peptide synthesis and is removed in a final deprotection step before radiolabeling.
One notable example is the use of a lysine-hynic (hydrazinonicotinamide) conjugate, where the hynic moiety serves as the technetium-binding ligand. researchgate.net The synthesis of Fmoc-N-ε-(Hynic-Boc)-Lys allows for its direct incorporation into peptides during SPPS. This approach offers precise control over the location of the radiolabel and is amenable to the creation of combinatorial libraries of peptide radiopharmaceuticals for screening and optimization. researchgate.net The resulting 99mTc-labeled peptides have shown high radiochemical yield, good serum stability, and specific affinity for their target receptors. researchgate.net
| Chelator System | Lysine Derivative Example | Radionuclide | Key Feature |
| Hydrazinonicotinamide (hynic) | Fmoc-N-ε-(Hynic-Boc)-Lys | 99mTc | Versatile for SPPS, allows for combinatorial approaches. researchgate.net |
| Picolinic acid-containing moiety | αN(Fmoc)-Lys-εN[Pic-Gly-Cys(protecting group)] | 99mTc | Can be incorporated at any position in the peptide chain. google.com |
| N2S2 bifunctional chelator | α-CBZ-Lysine conjugated to an N2S2 chelator | Re, 99mTc | Can yield a single isomer product. researchgate.net |
| Aminodiacetic acid (ADA) based ligands | Nα-Fmoc protected lysine with half-EDTA side chains | Metals | Compatible with Fmoc/tBu solid-phase synthesis. nih.gov |
Interrogation of Epigenetic Regulation via Methylated Lysine Analogs
Epigenetic modifications, such as the methylation of lysine residues on histone proteins, play a crucial role in regulating gene expression and other chromatin-based processes. nih.gov The study of these modifications has been greatly advanced by the ability to synthesize peptides and proteins containing site-specifically methylated lysine residues. ε-N-Tert-butyloxycarbonyllysine is a key precursor in the chemical synthesis of these important research tools.
To create peptides with methylated lysine, chemists have developed synthetic strategies that involve derivatives of Boc-protected lysine. For instance, the concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine allows for the direct incorporation of a monomethylated lysine into a peptide chain via solid-phase peptide synthesis. nih.gov This approach provides precise control over the location and degree of methylation, which is essential for studying the function of specific methylation marks.
Furthermore, chemical approaches have been developed to install analogs of mono-, di-, and trimethylated lysine into recombinant proteins. nih.gov These methods often start with protected lysine derivatives to build the desired methylated amino acid building blocks. These synthetic methylated histones and peptides are invaluable for investigating how lysine methylation influences the binding of effector proteins and the dynamics of nucleosome remodeling. nih.gov The use of stable isotope labeling, in conjunction with enrichment techniques using methyl-lysine binding domains, allows for the proteome-wide identification and quantification of lysine-methylated proteins, providing deeper insights into the complex regulatory networks governed by this post-translational modification. nih.gov
| Methylated Lysine Analog | Synthetic Approach | Application |
| N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine | One-pot reductive benzylation and methylation, followed by debenzylation and Boc protection. nih.gov | Synthesis of site-specifically monomethylated peptides. nih.gov |
| Methyl-lysine analogs (MLAs) | Alkylation of cysteine residues to mimic mono-, di-, and trimethylated lysine. nih.gov | Generation of recombinant histones with specific methylation marks for functional studies. nih.gov |
| Biocompatible protected lysines (Abac and Aboc) | Prepared from (S)-Boc-homoserine lactone. acs.org | Chemoenzymatic synthesis of heterotypic and branched ubiquitin chains. acs.org |
Advanced Nanomaterial Functionalization for Targeted Delivery
Nanoparticles hold immense promise as platforms for targeted drug delivery, offering the potential to enhance therapeutic efficacy while minimizing side effects. The surface of these nanoparticles can be functionalized with various molecules, including peptides and amino acids, to improve their biocompatibility, stability, and ability to target specific cells or tissues. nih.govwiley-vch.de Lysine, with its reactive side-chain amine, is a particularly useful linker for attaching therapeutic agents or targeting ligands to nanoparticles, and ε-N-tert-butyloxycarbonyllysine plays a crucial role in the controlled synthesis of these functionalized nanomaterials. nih.gov
The Boc group on the ε-amino group of lysine allows for the selective modification of other parts of the lysine molecule or the nanoparticle surface without unintended reactions at the lysine side chain. mdpi.com For example, gold nanoparticles have been conjugated with L-lysine to act as a linker for the anticancer drug cisplatin (B142131). nih.gov This nanodrug formulation demonstrated significantly lower lethal doses against breast cancer cells compared to the free drug, highlighting the potential of lysine-mediated delivery. nih.gov In such syntheses, protecting the amino group of lysine with a Boc group would allow for controlled conjugation reactions.
Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can also be surface-modified with amino acids to enhance their drug delivery capabilities. nih.gov The amine groups of lysine can be used for covalent conjugation of drugs or targeting molecules, often with the aid of coupling agents. nih.gov The use of Boc-protected lysine ensures that these conjugations occur in a controlled manner. Furthermore, lysine-based polymers are being explored as nanoparticle platforms for the oral delivery of protein drugs, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. nih.gov
| Nanomaterial | Functionalization Strategy | Application |
| Gold Nanoparticles (GNPs) | L-lysine used as a linker to conjugate cisplatin. nih.gov | Targeted delivery of cisplatin to human breast cancer cells. nih.gov |
| Chitosan Nanoparticles | Chemical modification of protein surfaces to enhance interaction with the polycationic chitosan. science.gov | Enhanced protein loading in nanocarriers for biotechnological and biomedical applications. science.gov |
| Poly(ester amide)s (Lys-aaPEAs) | Lysine-based polymers forming nanoparticles. nih.gov | Oral delivery platform for protein drugs like insulin. nih.gov |
Optogenetic and Optochemical Tools for Spatiotemporal Control of Biomolecular Function
Optogenetics and optochemistry are revolutionary techniques that use light to control the activity of proteins and other biomolecules with high spatial and temporal precision. nih.govcapes.gov.br The development of these tools often involves the synthesis of "caged" molecules—biologically active compounds that are rendered inert by a photolabile protecting group. nih.gov Upon exposure to light of a specific wavelength, this "cage" is removed, releasing the active molecule and triggering a biological response. ε-N-Tert-butyloxycarbonyllysine is a valuable building block in the synthesis of these sophisticated molecular tools.
The synthesis of caged peptides and proteins frequently utilizes solid-phase peptide synthesis, where protected amino acids are essential. acs.orgnih.gov For instance, caged luminescent peptides designed as substrates for proteases have been synthesized with a lysine residue at a key position. nih.gov In these syntheses, the Boc group is used to protect other reactive functionalities on the amino acid building blocks while the peptide chain is assembled and the caging group is incorporated. nih.gov
| Tool | Synthetic Strategy | Mechanism of Action |
| Caged Luminescent Peptides | Solid-phase peptide synthesis with side-chain anchoring of lysine or ornithine. Boc protection used on other functional groups. nih.gov | Light-induced release of a luminescent substrate for protease activity profiling. nih.gov |
| Caged Urotensin II | Modification of Lys-8 or Tyr-9 with a photolabile group. nih.gov | Photolysis removes the caging group, restoring the vasoconstrictor activity of the peptide. nih.gov |
| Lysosome-localized Optogenetic Actuators | Genetic encoding of light-sensitive proteins with lysosomal targeting signals. nih.gov | Light-dependent control of lysosomal membrane potential, pH, and other functions. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for epsilon-Tert-butyloxylcarbonyllysine, and how can researchers optimize reaction yields?
- Methodological Answer : The synthesis typically involves protecting the ε-amino group of lysine using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (pH 9–10). Key parameters include maintaining anhydrous conditions to avoid hydrolysis of the Boc group and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O). Yield improvements can be achieved by monitoring reaction progress via TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane) or HPLC. For reproducibility, document solvent purity, reaction temperature, and stirring rates in line with experimental reporting standards . Literature searches using SciFinder with keywords like "Boc-lysine synthesis" and filtering by "experimental procedures" can identify peer-reviewed protocols .
Q. How should researchers characterize the purity of epsilon-Tert-butyloxycarbonyllysine, and what analytical techniques are critical?
- Methodological Answer : Characterization requires a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Verify the absence of free ε-NH₂ (δ ~2.8 ppm for unmodified lysine) and presence of Boc-group protons (δ ~1.4 ppm for tert-butyl).
- HPLC : Use a C18 column with UV detection at 214 nm; retention time varies based on mobile phase (e.g., 0.1% TFA in acetonitrile/water).
- Melting Point : Compare observed values (e.g., 98–100°C) with literature data. Discrepancies may indicate impurities, necessitating recrystallization from ethanol/water mixtures .
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility in peptide chemistry?
- Methodological Answer : Follow standardized guidelines for experimental write-ups:
- Detailed Protocols : Include molar ratios, solvent grades, and purification steps (e.g., column chromatography conditions).
- Supplementary Data : Provide NMR spectra (integration values, coupling constants), HPLC chromatograms, and elemental analysis results.
- References : Cite established methods from journals like The Journal of Organic Chemistry or Tetrahedron Letters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under acidic conditions?
- Methodological Answer : Conflicting stability data often arise from variations in experimental design (e.g., pH, temperature). To address this:
- Controlled Studies : Perform kinetic analyses using HCl/dioxane (0.1–1 M) at 25°C vs. 40°C, monitoring Boc deprotection via FTIR (C=O stretch at ~1680 cm⁻¹).
- Meta-Analysis : Use tools like Epsilon to aggregate stability data from multiple papers, filtering by methodology (e.g., "HPLC quantification" vs. "titration") .
- Statistical Validation : Apply ANOVA to compare degradation rates across studies, identifying outliers due to solvent impurities or measurement techniques .
Q. What strategies mitigate steric hindrance when incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Steric effects during SPPS can reduce coupling efficiency. Solutions include:
- Coupling Reagents : Use HATU or PyBOP instead of DCC to enhance activation.
- Solvent Optimization : Replace DMF with NMP for better resin swelling.
- Microwave Assistance : Apply 30-second microwave pulses (50°C) to improve reaction kinetics. Validate outcomes via Kaiser test and MALDI-TOF mass spectrometry .
Q. How can computational modeling predict the compatibility of this compound with orthogonal protecting groups in complex peptide systems?
- Methodological Answer :
- DFT Calculations : Model electrostatic interactions between the Boc group and Fmoc/Alloc protections using software like Gaussian. Focus on charge distribution at the ε-N position.
- MD Simulations : Simulate resin-bound peptide environments to assess steric clashes (e.g., with CHARMM or AMBER force fields).
- Experimental Cross-Validation : Compare computational predictions with SPPS results using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
